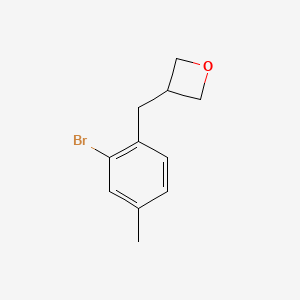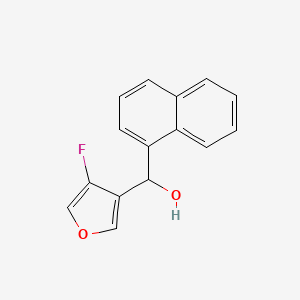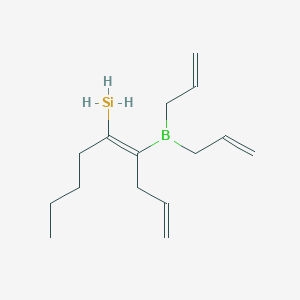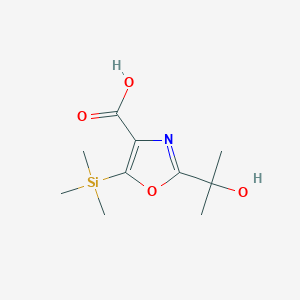
3-(2-Bromo-4-methylbenzyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methylbenzyl)oxetane is an organic compound with the molecular formula C11H13BrO It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylbenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable alcohol precursor. For example, the reaction of 2-bromo-4-methylbenzyl alcohol with a base can lead to the formation of the oxetane ring through an intramolecular nucleophilic substitution reaction .
Another approach involves the use of epoxide ring-opening reactions followed by ring-closing steps. This method can be advantageous due to the availability of epoxide precursors and the mild reaction conditions required .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, yield, and scalability. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylbenzyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxetane ring can yield open-chain alcohols or ethers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxetanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or ethers .
Scientific Research Applications
3-(2-Bromo-4-methylbenzyl)oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound can be used to study the effects of oxetane-containing molecules on biological systems.
Medicine: Research into oxetane derivatives has shown potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylbenzyl)oxetane involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromine atom and methyl group can also participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-methylbenzyl)oxetane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluoro-4-methylbenzyl)oxetane: Contains a fluorine atom, offering different reactivity and properties.
3-(2-Iodo-4-methylbenzyl)oxetane: Features an iodine atom, which can lead to unique chemical behavior.
Uniqueness
3-(2-Bromo-4-methylbenzyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The combination of the oxetane ring and the bromine atom makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-[(2-bromo-4-methylphenyl)methyl]oxetane |
InChI |
InChI=1S/C11H13BrO/c1-8-2-3-10(11(12)4-8)5-9-6-13-7-9/h2-4,9H,5-7H2,1H3 |
InChI Key |
ITBCNHDTZUSHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2COC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)












